4-sec-Butylbiphenyl

Description

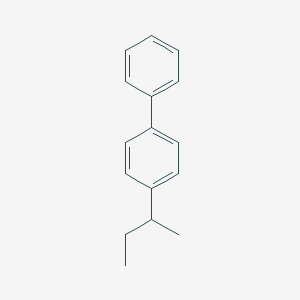

Structure

3D Structure

Properties

CAS No. |

16236-40-1 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

1-butan-2-yl-4-phenylbenzene |

InChI |

InChI=1S/C16H18/c1-3-13(2)14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |

InChI Key |

PHGFRSRGDKKOPP-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=C(C=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=CC=CC=C2 |

Synonyms |

4-sec-Butylbiphenyl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Sec Butylbiphenyl and Analogous Biphenyl Derivatives

Electrophilic Alkylation Strategies

Electrophilic alkylation stands as a primary method for introducing alkyl groups onto aromatic rings. In the context of synthesizing 4-sec-Butylbiphenyl, this involves the reaction of biphenyl (B1667301) with a suitable butylating agent under acidic conditions.

Friedel-Crafts Alkylation of Biphenyl with Butylating Agents

The Friedel-Crafts alkylation is a classic and versatile method for forming carbon-carbon bonds with aromatic compounds. For the synthesis of this compound, this reaction typically involves treating biphenyl with a source of a sec-butyl carbocation in the presence of a catalyst. The electrophile attacks the electron-rich biphenyl ring, leading to the substitution of a hydrogen atom with a sec-butyl group. The primary challenge in this synthesis is controlling the position of substitution to favor the formation of the para-isomer (this compound) over ortho- (2-) and meta- (3-) isomers.

The choice of catalyst is paramount in directing the regioselectivity of the Friedel-Crafts alkylation of biphenyl. While traditional Lewis acids can be used, modern approaches increasingly rely on solid acid catalysts like zeolites to achieve high selectivity for the desired 4-substituted product through shape-selective catalysis.

Zeolites are microporous aluminosilicate (B74896) minerals that function as highly effective and shape-selective catalysts. Their well-defined crystalline structures contain channels and cavities of molecular dimensions, which can differentiate between reactants, products, and transition states based on their size and shape. In the sec-butylation of biphenyl, zeolites with specific pore structures can sterically hinder the formation of bulkier isomers, thereby favoring the production of the more linear this compound and its subsequent dialkylated product, 4,4'-di-sec-butylbiphenyl (4,4'-DSBB).

Zeolites are often classified based on their channel structures, which dictates their shape-selective properties. unisa.edu.au

Category I Zeolites : These possess straight or slightly corrugated channels with 12- or 14-membered ring pore entrances. Examples include H-mordenite (MOR), SSZ-24 (AFI), and others like MSE, MTW, and CFI. These zeolites exhibit strong shape-selective properties. unisa.edu.au

Category II Zeolites : These are characterized by large channels and cages. Examples include FAU, BEA, CON, and zeolites with topologies like IFR and ATS. These structures are generally less shape-selective, allowing for the formation of bulkier isomers. unisa.edu.au

Research has shown that in the sec-butylation of biphenyl, Category I zeolites can achieve selectivities for 4,4'-DSBB greater than 80%. unisa.edu.au Even some Category II zeolites, such as ATS, can show enhanced selectivity (around 70%) for the least bulky isomer when a bulky alkylating agent is used. unisa.edu.au

The specific geometry of a zeolite's pore system is a critical factor in determining the final product distribution. The reaction is influenced by "product state selectivity," where the formation of isomers bulkier than the pore dimensions is suppressed.

For instance, zeolites with medium to large, straight, non-interconnected channels are particularly effective. H-mordenite (MOR), with its 12-membered ring (12-MR) straight channels, is a prime example that demonstrates high selectivity for the para-isomer in biphenyl alkylation. unisa.edu.au The linear geometry of this compound and 4,4'-DSBB allows them to form preferentially and diffuse out of these channels, whereas the formation of the bulkier ortho- and meta-isomers is sterically hindered within the confined space of the zeolite pores. unisa.edu.au

In contrast, zeolites with larger, interconnected pore systems or cage-like structures, such as FAU and BEA, offer a less constrained environment. unisa.edu.au In these catalysts, the reaction is more likely to be governed by kinetic or thermodynamic control rather than shape selectivity, leading to a mixture of isomers. unisa.edu.au

| Zeolite Category | Key Structural Feature | Example Zeolites | Typical Selectivity for 4,4'-DSBB | Governing Factor |

|---|---|---|---|---|

| Category I | Straight 12- or 14-MR Channels | H-mordenite (MOR), SSZ-24 (AFI) | > 80% | Shape Selectivity |

| Category II | Large Channels and Cages | FAU, BEA, CON, IFR | Lower; variable | Kinetic/Thermodynamic Control |

The steric bulk of the alkylating agent itself plays a crucial role in enhancing shape selectivity. When reacting biphenyl with 1-butene (B85601) to form the sec-butyl group, the bulkiness of the sec-butyl moiety amplifies the shape-selective effect of the zeolite catalyst. unisa.edu.au

The transition state required to form the ortho- or meta-substituted isomers is significantly larger and more sterically demanding than the transition state leading to the para-isomer. Within the confined channels of a shape-selective zeolite, there is a strong preference for the less sterically hindered reaction pathway. This interaction between the bulky alkylating agent and the zeolite's pore structure effectively excludes the formation of bulkier products. Consequently, using a bulkier agent like a butylating agent (for sec-butylation) leads to higher para-selectivity compared to less bulky agents like propene (for isopropylation), even over zeolites that are otherwise only moderately selective. unisa.edu.au

Beyond the choice of catalyst, the precise control of reaction conditions is essential for maximizing the yield of this compound and minimizing the formation of byproducts, such as other isomers and poly-alkylated species. Key parameters that require optimization include temperature, pressure, reactant concentration, and reaction time.

Temperature: Reaction temperature has a profound effect on both reaction rate and selectivity. For the related tert-butylation of biphenyl, a suitable temperature was found to be 160°C. researchgate.net Increasing the temperature can enhance the reaction rate but often leads to a significant decrease in selectivity for the desired para-isomer. researchgate.net Higher temperatures can promote secondary reactions, such as isomerization of the desired this compound to more thermodynamically stable, but less desirable, meta-isomers. It can also lead to catalyst deactivation through coking.

Reactant Ratio and Concentration: The molar ratio of biphenyl to the butylating agent (e.g., 1-butene) is another critical variable. Using a large excess of biphenyl can favor mono-alkylation and suppress the formation of di- and poly-sec-butylbiphenyl products. The concentration of the catalyst also influences the reaction, with higher concentrations generally increasing the conversion rate. However, an overly high catalyst concentration might also promote unwanted side reactions.

Reaction Time and Pressure: Optimizing reaction time is necessary to achieve high conversion without promoting the degradation of products or the catalyst. The pressure, particularly in gas-phase reactions or when using a gaseous alkylating agent like butene, affects the concentration of the reactant and thus the reaction rate.

| Parameter | Effect on Reaction | Considerations for Optimization |

|---|---|---|

| Temperature | Affects reaction rate and product selectivity. | Lower temperatures often favor para-selectivity but may require longer reaction times. Higher temperatures can lead to isomerization and coking. researchgate.net |

| Reactant Molar Ratio | Controls the degree of alkylation (mono- vs. poly-alkylation). | An excess of biphenyl is typically used to maximize the yield of the mono-substituted product. |

| Catalyst Concentration | Influences the overall conversion rate. | Must be sufficient for an efficient reaction rate without promoting excessive side reactions. |

| Time | Determines the extent of reactant conversion. | Should be long enough for high conversion but short enough to prevent product degradation or isomerization. |

Catalytic Systems and Their Influence on Regioselectivity

Cross-Coupling Approaches for Biphenyl C-C Bond Formation

Cross-coupling reactions have become indispensable tools in organic synthesis for the construction of C-C bonds. These reactions typically involve a metal catalyst, most commonly palladium or nickel, to facilitate the coupling of an organometallic reagent with an organic halide.

Palladium-Catalyzed Coupling Reactions for Substituted Biphenyls (e.g., Suzuki–Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for synthesizing biaryl compounds. The Suzuki-Miyaura, Negishi, and Stille couplings are prominent examples, each utilizing a different organometallic reagent.

The Suzuki-Miyaura coupling involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the coupling of 4-sec-butylphenylboronic acid with a halobenzene or, conversely, phenylboronic acid with a 4-sec-butylhalobenzene. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. researchgate.netgre.ac.uktamu.edu

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. The synthesis of this compound via Negishi coupling could be approached by reacting a 4-sec-butylphenylzinc halide with a halobenzene, or a phenylzinc halide with a 4-sec-butylhalobenzene, catalyzed by a palladium complex. rsc.orgnih.govorganic-chemistry.org

The Stille coupling employs an organotin reagent (organostannane) to couple with an organic halide, catalyzed by palladium. wikipedia.orgorgsyn.org While effective, a significant drawback of this method is the toxicity of the organotin compounds. harvard.eduorganic-chemistry.org The reaction is valued for its compatibility with a wide range of functional groups and the stability of the organostannane reagents. rsc.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

| Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acids, esters) | Pd(PPh₃)₄, Pd(OAc)₂ | Mild reaction conditions, low toxicity of reagents, commercially available starting materials. |

| Negishi | Organozinc | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity, excellent functional group tolerance, can be used for sp³-sp² coupling. wikipedia.org |

| Stille | Organotin (Stannanes) | Pd(PPh₃)₄, Pd₂(dba)₃ | Air and moisture stable reagents, broad functional group compatibility. rsc.org |

Nickel-Catalyzed Coupling Reactions for Substituted Biphenyls

Nickel catalysts offer a more economical and earth-abundant alternative to palladium for cross-coupling reactions. wikipedia.orgwikipedia.org Nickel-catalyzed couplings, such as variations of the Negishi and Ullmann reactions, are effective for the synthesis of substituted biphenyls. These reactions can often tolerate a wider range of functional groups and can be used to couple different types of carbon centers (sp², sp³). issuu.com For instance, a nickel-catalyzed cross-electrophile coupling could be employed, reacting an aryl halide with an alkyl halide in the presence of a reducing agent. nih.gov Recent advancements have also demonstrated nickel-catalyzed migratory cross-coupling reactions, which allow for the functionalization of remote C-H bonds. nih.govchemrxiv.org

Ullmann Coupling Methodologies for Biaryl Synthesis

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls, traditionally involving the copper-mediated coupling of two aryl halide molecules at high temperatures. wikipedia.orgorganic-chemistry.orgbyjus.comthermofisher.com Modern variations of the Ullmann reaction have been developed that use palladium or nickel catalysts, allowing for milder reaction conditions and the synthesis of unsymmetrical biaryls. wikipedia.org The reaction mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org While historically challenging due to harsh conditions and the need for stoichiometric copper, recent improvements have enhanced its utility. wikipedia.org

Organometallic Reagent-Mediated Synthesis

The use of organometallic reagents, particularly those of lithium and copper, provides alternative pathways for the synthesis and derivatization of biphenyl compounds.

Arene-Promoted Lithiation in Biphenyl Derivatization

Lithiation of aromatic compounds is a powerful tool for their functionalization. In the context of biphenyl derivatization, arene-promoted lithiation can be employed. This process often utilizes an electron carrier, such as 4,4′-di-tert-butylbiphenyl (DTBB), in the presence of lithium metal. The resulting organolithium species can then react with an electrophile to introduce a substituent onto the biphenyl core. For the synthesis of this compound, one could envision the lithiation of biphenyl followed by quenching with a sec-butyl halide.

Copper-Mediated Coupling Reactions (e.g., Organocuprate Applications)

Organocuprates, also known as Gilman reagents, are valuable for forming C-C bonds. youtube.comorganicchemistrytutor.com These reagents, typically lithium diorganocuprates (R₂CuLi), are prepared by reacting an organolithium compound with a copper(I) salt. wikipedia.org Organocuprates are known for their ability to undergo conjugate addition to α,β-unsaturated carbonyls and to react with organic halides. chem-station.com For the synthesis of this compound, a lithium di(4-biphenyl)cuprate could potentially be reacted with a sec-butyl halide, or a lithium di(sec-butyl)cuprate could be reacted with a 4-halobiphenyl. These reactions are generally less basic and more nucleophilic than their Grignard or organolithium counterparts. wikipedia.org

Table 2: Summary of Organometallic Reagent-Mediated Syntheses

| Method | Key Reagent | General Transformation | Application for this compound |

|---|---|---|---|

| Arene-Promoted Lithiation | Organolithium (generated in situ) | C-H functionalization | Lithiation of biphenyl followed by reaction with a sec-butyl electrophile. |

| Organocuprate Coupling | Lithium Diorganocuprate (Gilman Reagent) | C-C bond formation via nucleophilic substitution | Reaction of a biphenyl-derived cuprate (B13416276) with a sec-butyl halide, or a sec-butyl cuprate with a halobiphenyl. |

Directed Synthesis of Specific Sec-Butylbiphenyl Isomers

The synthesis of specific isomers of sec-butylbiphenyl, such as the 4-substituted product, necessitates regioselective control to avoid the formation of complex isomer mixtures. While traditional methods like Friedel-Crafts alkylation are common for alkylating aromatic rings, they often yield a mixture of ortho, meta, and para isomers, as well as poly-alkylated products. For instance, the reaction of biphenyl with butene in the presence of an aluminum chloride catalyst is known to produce a mixture of mono- and di-sec-butylbiphenyls, including 3-sec-butylbiphenyl and this compound.

A more directed and highly regioselective approach to synthesizing this compound involves modern cross-coupling reactions. The Suzuki-Miyaura coupling reaction, a cornerstone of C-C bond formation in contemporary organic synthesis, offers a precise method for constructing the target molecule. wikipedia.org This palladium-catalyzed reaction couples an organoboron compound with an organohalide.

A plausible synthetic route for the directed synthesis of this compound via the Suzuki-Miyaura coupling is outlined below:

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| 4-sec-Butylphenylboronic acid | Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | This compound |

| Phenylboronic acid | 1-Bromo-4-sec-butylbenzene | Pd(OAc)₂ with a phosphine (B1218219) ligand | K₃PO₄ | Dioxane/Water | This compound |

This methodology allows for the pre-functionalization of the individual phenyl rings, ensuring that the sec-butyl group is positioned at the desired 4-position on one of the rings before the biphenyl scaffold is constructed. The versatility of the Suzuki-Miyaura coupling allows for a wide range of functional groups to be tolerated, making it a superior method for the directed synthesis of specific biphenyl isomers.

Derivatization of Pre-Synthesized Biphenyl Scaffolds for Functionalization

Once the this compound scaffold is synthesized, it can be further functionalized to introduce a variety of chemical moieties. These derivatization reactions are typically electrophilic aromatic substitutions, where the directing effects of the pre-existing sec-butyl group and the phenyl group influence the position of the incoming electrophile.

The sec-butyl group is an ortho, para-directing activator, while the phenyl group is also an ortho, para-director. In this compound, the positions ortho to the sec-butyl group (3- and 5-positions) and the positions in the unsubstituted ring (2'-, 3'-, 4'-, 5'-, and 6'-positions) are available for substitution. The steric hindrance from the bulky sec-butyl group may influence the regioselectivity, often favoring substitution on the unsubstituted ring or at the less hindered para-position of the substituted ring (which is already occupied). Therefore, electrophilic substitution on this compound is expected to primarily occur on the unsubstituted phenyl ring, predominantly at the para-position (4'-position) due to steric considerations and electronic activation.

Common Derivatization Reactions:

Nitration: The introduction of a nitro group (-NO₂) onto the biphenyl scaffold can be achieved using a mixture of nitric acid and sulfuric acid. This reaction is a key step in the synthesis of many derivatives, as the nitro group can be subsequently reduced to an amino group, which can then undergo a wide range of further transformations. The nitration of this compound is expected to yield primarily 4-sec-butyl-4'-nitrobiphenyl.

Halogenation: The introduction of a halogen (e.g., bromine, chlorine) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination). Halogenated biphenyls are valuable intermediates for cross-coupling reactions, allowing for the further extension of the molecular framework. The bromination of this compound would be expected to produce 4-bromo-4'-sec-butylbiphenyl as the major product.

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is a powerful tool for creating biphenyl ketones, which are versatile synthetic intermediates.

A summary of expected major products from the derivatization of this compound is presented in the table below:

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-sec-Butyl-4'-nitrobiphenyl |

| Bromination | Br₂, FeBr₃ | 4-Bromo-4'-sec-butylbiphenyl |

| Acylation (e.g., Acetylation) | CH₃COCl, AlCl₃ | 4-Acetyl-4'-sec-butylbiphenyl |

These derivatization reactions provide a means to introduce diverse functional groups onto the this compound scaffold, opening avenues for the synthesis of a wide array of more complex molecules with tailored properties.

Chemical Reactivity and Mechanistic Investigations of 4 Sec Butylbiphenyl Systems

Electron Transfer and Photophysical Processes in Biphenyl (B1667301) Systems

The unique electronic structure of the biphenyl framework allows it to participate in a variety of photophysical processes, including electron and energy transfer. These processes are fundamental to applications in materials science, such as in the development of molecular sensors, organic light-emitting diodes (OLEDs), and artificial photosynthetic systems. The substitution pattern on the biphenyl rings significantly influences these properties.

Photo-induced Electron Transfer in Biphenyl Conjugates

Photo-induced electron transfer (PET) is a critical process in many biphenyl-containing molecular systems designed as donor-acceptor (D-A) conjugates. In these systems, photoexcitation of a chromophore leads to the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part.

Detailed research on donor-acceptor biphenyls, such as 4-N,N-dimethylamino-4'-cyanobiphenyl, reveals that upon photoexcitation, an intramolecular charge transfer (CT) state is formed, transferring charge from the donor-substituted ring to the acceptor-substituted ring. acs.org The efficiency and dynamics of this process are influenced by the torsion angle between the two phenyl rings and the polarity of the solvent. acs.org For instance, in flexible donor-acceptor biphenyls, the molecule may planarize in the excited state to facilitate charge transfer. acs.org

In more complex systems, such as those linking a bis(4'-tert-butylbiphenyl-4-yl)aniline (BBA) donor unit to a fullerene (C60) acceptor, PET is also a dominant de-excitation pathway. rsc.org The mechanism can be dependent on the excitation wavelength. When the C60 moiety is excited, PET occurs from the BBA donor to the excited C60. rsc.org Conversely, when the BBA moiety is excited, a different pathway involving electron exchange energy transfer may precede the final charge separation. rsc.org The efficiency of these intramolecular electron transfer processes is highly dependent on the π-conjugation within the biphenyl system. rsc.org If the two aryl moieties are conformationally fixed in a tilted orientation, intramolecular electron transfer can be suppressed in favor of intermolecular pathways. rsc.org

The thermodynamics of PET in substituted biphenyl systems can be finely tuned. In a series of bis(4′-tert-butylbiphenyl-4-yl)aniline (BBA) functionalized borondipyrromethene (BODIPY) dyads, the BBA group acts as the electron donor and the BODIPY as the acceptor. acs.org Upon photoexcitation of the BBA moiety, a decrease in its fluorescence intensity is observed, which is attributed to PET, with the driving force for charge separation being exothermic in various solvents. acs.org

| System | Donor (D) / Acceptor (A) | Key Findings | Reference |

|---|---|---|---|

| N,N-bis(4′-tert-butylbiphenyl-4-yl)aniline–[C60]fullerene Dyads | D: BBA A: C60 | Wavelength-dependent PET. Excitation of C60 leads to direct PET from BBA. Excitation of BBA involves an initial energy transfer followed by PET. The charge separation (CS) process is nearly 100% efficient. | rsc.org |

| BBA-functionalized Borondipyrromethene (BODIPY) Dyads | D: BBA A: BODIPY | Photoexcitation of the BBA donor leads to PET, with an exothermic driving force for charge separation. | acs.org |

| Dihalo(hetero)arenes | N/A (Intramolecular) | The efficiency of intramolecular electron transfer is strongly influenced by the torsional angle and π-conjugation. Planar systems favor intramolecular ET, while tilted conformations suppress it. | rsc.org |

| 4-N,N-dimethylamino-4'-cyanobiphenyl | D: Dimethylaminobenzene A: Cyanobenzene | Forms an emissive intramolecular charge transfer state. The process is dependent on the inter-ring twist angle and solvent polarity. | acs.org |

Photo-induced Energy Transfer Mechanisms in Substituted Biphenyl Fluorophores

Photo-induced energy transfer (PEnT) is another key photophysical process observed in biphenyl systems, often competing with PET. In this process, energy is transferred from an excited donor chromophore to an acceptor chromophore. This is particularly relevant in the design of light-harvesting antennas and fluorescent probes.

Studies on supramolecular conjugates involving zinc porphyrin (ZnP) and BBA moieties have demonstrated efficient PEnT. researchgate.net When the BBA unit is selectively photo-excited, its fluorescence is quenched, and the characteristic emission of the porphyrin appears, indicating that energy is transferred from the excited BBA to the ZnP core. researchgate.netias.ac.in The efficiency of this energy transfer can be significant, reaching up to 68% in certain configurations. researchgate.netias.ac.in

The mechanism of energy transfer can often be described by the Förster resonance energy transfer (FRET) model, which is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between the two. nih.gov In dyad systems where donor and acceptor units are connected by linkers, the type of linker (conjugated vs. non-conjugated) can dictate the energy transfer pathway. nih.gov For example, in carbazole-BODIPY dyads, efficient energy transfer occurs from the excited carbazole (B46965) unit to the BODIPY core, with rates that align with the Förster model. researchgate.net

In some systems, both PEnT and PET can occur sequentially or in tandem. In tetra-(bis(4'-tert-butylbiphenyl-4-yl)aniline)-zinc(II) porphyrin conjugates, selective excitation of the BBA moiety leads primarily to PEnT to the zinc porphyrin. researchgate.net However, based on the electrochemical properties and excited-state energies of the components, a subsequent PET from the excited BBA to the porphyrin is also considered possible. researchgate.netias.ac.in

| System | Donor (D) / Acceptor (A) | Energy Transfer Efficiency/Rate | Key Findings | Reference |

|---|---|---|---|---|

| (BBA)4-ZnP Conjugates | D: BBA A: ZnP | 28-68% | Selective excitation of BBA leads to PEnT to the ZnP core. A competing PET process is also possible. | researchgate.netias.ac.in |

| Carbazole-BODIPY Dyads | D: Carbazole A: BODIPY | kENT = 0.8-2.0 x 1010 s-1 | Efficient energy transfer occurs from the excited carbazole to BODIPY, following the Förster mechanism. | researchgate.net |

| Polymers with Donor/Acceptor Monomers | D: B3TP A: B2IC | N/A | Energy transfer occurs via FRET, enabled by spectral overlap and proximity of donor/acceptor units. | nih.gov |

Stereochemical Aspects of Biphenyl Transformations

The most significant stereochemical feature of substituted biphenyls is atropisomerism. wikipedia.org This phenomenon arises from restricted rotation (hindered rotation) around the single bond connecting the two phenyl rings. uou.ac.inpharmaguideline.com When sufficiently large substituents are present in the ortho positions of the biphenyl core, steric hindrance creates a high energy barrier to rotation. ulisboa.ptslideshare.net If this barrier is high enough to allow for the isolation of individual rotational isomers (rotamers) at a given temperature, these isomers are known as atropisomers. wikipedia.org

For a biphenyl derivative to exhibit atropisomerism and be resolvable into stable enantiomers, two main conditions must be met:

Restricted Rotation : The rotation around the pivotal C-C bond must be sufficiently hindered. This is typically achieved by placing bulky groups at three or more of the ortho positions. youtube.com The size of the ortho substituents is critical; smaller groups like fluorine may not provide enough steric bulk to prevent rotation, whereas larger groups like bromine, iodine, or nitro groups can effectively lock the conformation.

Lack of Symmetry : The molecule must be chiral. Even with restricted rotation, if the molecule possesses a plane of symmetry, it will be achiral and thus not optically active. For example, a biphenyl with two identical substituents on one ring and no substituents on the other will have a plane of symmetry even in a twisted conformation. libretexts.org

This type of stereoisomerism is also known as axial chirality because the chirality arises from the spatial arrangement of groups around an axis of chirality (the C-C bond) rather than a chiral center. uou.ac.inpharmaguideline.com The resulting enantiomers are non-superimposable mirror images of each other. youtube.com The stability of atropisomers is defined by the energy barrier to racemization—the process of interconversion between enantiomers. wikipedia.org A higher energy barrier, resulting from greater steric hindrance, leads to more stable atropisomers.

| Condition | Description | Example Consequence | Reference |

|---|---|---|---|

| Steric Hindrance | Bulky substituents at the ortho positions (2, 6, 2', 6') prevent free rotation around the C1-C1' single bond. | Substituents like -Br, -I, -NO2, or -COOH are large enough to restrict rotation, while -F or -OH may not be. | ulisboa.ptslideshare.net |

| Number of Substituents | At least three ortho positions must be substituted with large groups to reliably prevent racemization at room temperature. | A mono-ortho-substituted biphenyl can still rotate, though the barrier is higher than in unsubstituted biphenyl. | youtube.com |

| Axial Chirality | The molecule must lack a plane of symmetry in its stable, twisted conformation to be chiral and optically active. | A symmetrically substituted compound like 2,2',6,6'-tetramethylbiphenyl (B15387207) is achiral despite restricted rotation. A compound like 6,6'-dinitro-2,2'-diphenic acid is chiral. | libretexts.orgslideshare.net |

Computational and Theoretical Studies on 4 Sec Butylbiphenyl and Analogs

Quantum Chemical Methodologies for Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the electronic characteristics of biphenyl (B1667301) compounds. These approaches solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and other key electronic properties.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach, but it does not fully account for electron correlation. To improve upon this, post-HF methods like Møller–Plesset (MP2) perturbation theory are employed. researchgate.net

These methods have been used to study the rotational barrier of the parent biphenyl molecule, which is a critical feature of this class of compounds. The rotation around the central carbon-carbon single bond is hindered by steric interactions between the ortho-hydrogens of the two phenyl rings. Computational studies have shown that accurately predicting this barrier is challenging and highly dependent on the level of theory and the basis set used. comporgchem.com For example, while HF and MP2 methods can overestimate the rotational barriers, more advanced methods like Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide results that are in better agreement with experimental values, although they may still overestimate the barrier heights. comporgchem.com

Theoretical calculations for 4-tert-butylbiphenyl (B155571), a close analog of 4-sec-butylbiphenyl, have been performed at the restricted Hartree–Fock (RHF) level with second-order Møller–Plesset (MP2) correlation corrections to assess its stability relative to unsubstituted biphenyl. researchgate.net

Table 1: Computed Torsional Barriers for Biphenyl

| Method | Basis Set | Torsion Angle 0° (kJ mol⁻¹) | Torsion Angle 90° (kJ mol⁻¹) |

| MP2 | cc-pVDZ | 12.23 | 7.68 |

| MP2 | aug-cc-pVDZ | 9.68 | 7.45 |

| MP2 | cc-pVTZ | 9.86 | 9.13 |

| CCSD(T) | cc-pVDZ | 10.89 | 7.23 |

| CCSD(T) | aug-cc-pVDZ | 9.23 | 6.67 |

| CCSD(T) | cc-pVTZ | 8.85 | 8.50 |

This table is generated based on data from a comprehensive study on the rotational barrier of biphenyl. comporgchem.com

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.govchemrxiv.org DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. nih.gov The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations.

For biphenyl systems and their derivatives, hybrid functionals such as B3LYP (Becke's three-parameter exchange with Lee-Yang-Parr correlation) are widely employed. researchgate.net DFT has been successfully used to optimize molecular geometries, calculate vibrational frequencies, and determine total energies for various substituted biphenyls. nih.goveurjchem.comeurjchem.com For instance, in studies of 4-tert-butylbiphenyl and 4,4′-di-tert-butylbiphenyl, DFT calculations were carried out to investigate their stability, with results showing good agreement with experimental thermochemical data. researchgate.net DFT is also extensively used to model reaction mechanisms, as seen in the investigation of palladium-catalyzed C-H functionalization of biphenyl compounds. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. eurjchem.com A smaller gap generally implies higher reactivity. eurjchem.com

For substituted biphenyls, computational methods like DFT are used to calculate and visualize these orbitals. chalcogen.roconicet.gov.ar For example, a DFT study on 4-(tert-butyl)-4'-nitro-1,1-biphenyl calculated a HOMO-LUMO energy gap of 3.97 eV, suggesting the molecule is soft and highly reactive. eurjchem.comeurjchem.com Analysis of the charge distribution, often visualized using molecular electrostatic potential (MEP) maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing further insight into its reactive sites. conicet.gov.ar

Molecular Dynamics and Conformation Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the two phenyl rings (the dihedral angle) and the orientation of the sec-butyl group. Computational methods are essential for exploring the potential energy surface and identifying stable conformations.

Ab initio calculations on 4,4′-di-tert-butylbiphenyl, a structurally related compound, have shown two equivalent energy minima at dihedral angles of 42° and 138°. researchgate.net This indicates that, like the parent biphenyl molecule, substituted biphenyls are generally non-planar in their lowest energy state to alleviate steric hindrance. The molecular conformations observed in the crystal structures of this analog were found to be very close to these computationally predicted energetically favorable conformations. researchgate.net For this compound, similar conformational analysis would be necessary to determine the preferred dihedral angle and the rotational conformers of the sec-butyl substituent. While extensive molecular dynamics simulations specifically for this compound are not widely reported, these techniques are powerful for sampling conformational space to understand the dynamic behavior of such molecules in different environments. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a key tool for elucidating reaction mechanisms by modeling reaction pathways and characterizing the structures and energies of transition states. youtube.com DFT calculations, in particular, have been instrumental in understanding the regioselectivity of reactions involving biphenyl systems.

For example, extensive DFT computational studies have been conducted on the nitrile-directed, palladium-catalyzed meta-C-H functionalization of biphenyl compounds. researchgate.netnih.gov These studies showed that a ligand-containing Pd-Ag heterodimeric transition state is responsible for the observed meta-selectivity. researchgate.netnih.gov The calculations helped to model the concerted metalation-deprotonation (CMD) process, identifying the key role of substituted 2-pyridone ligands in assisting the cleavage of the meta-C-H bond. researchgate.netescholarship.org By calculating the activation barriers for different possible pathways, researchers can rationalize why a particular product is formed selectively, providing insights that guide the development of new synthetic methods. escholarship.org

Computational Prediction of Reactivity and Selectivity in Biphenyl Systems

The prediction of reactivity and selectivity is a major goal of computational studies. By integrating the analyses described in the previous sections, a comprehensive picture of the chemical behavior of biphenyl systems can be developed.

Steric Effects : Conformational analysis (Section 4.2) reveals the steric environment around potential reaction sites, which plays a crucial role in determining selectivity. For instance, the bulky sec-butyl group in this compound would sterically influence reactions on the adjacent phenyl ring.

Mechanistic Insights : Reaction pathway modeling (Section 4.3) provides detailed energetic information about potential reaction channels. arxiv.orgajchem-a.com By comparing the activation energies of transition states leading to different products (e.g., ortho-, meta-, or para-substituted isomers), the selectivity of a reaction can be predicted. Computational studies on C-H activation in biphenyl derivatives have successfully explained the origins of meta-selectivity by demonstrating that the transition state leading to the meta product is energetically favored over others. researchgate.netescholarship.org

These computational approaches provide a powerful framework for understanding and predicting the chemical behavior of this compound and related compounds, guiding synthetic efforts and the design of new functional molecules.

Thermochemical Property Calculations via Theoretical Methods

Theoretical and computational chemistry offers a powerful lens for examining the fundamental thermochemical properties of molecules, providing insights that complement and sometimes precede experimental findings. For this compound and its analogs, computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine key thermodynamic parameters, including enthalpy of formation, standard entropy, and heat capacity. These calculations are crucial for predicting the stability and reactivity of these compounds.

Research in this area often involves a synergistic approach, combining experimental techniques like combustion calorimetry with theoretical calculations to validate the computational models. For instance, studies on alkyl-substituted biphenyls have demonstrated a good agreement between theoretically derived thermochemical data and values obtained through meticulous experimental measurements. This concordance lends confidence to the predictive power of the theoretical methods.

A notable study in the field performed theoretical calculations at the ab initio restricted Hartree-Fock (RHF) level with second-order Møller-Plesset (MP2) perturbation theory correlation corrections, as well as DFT, to investigate the stabilities of methyl-substituted biphenyls relative to the parent biphenyl molecule. The geometries of the molecules were fully optimized using the 6-31G* basis set, a method known to provide reliable bond lengths and angles. The resulting total energies at 0 K, along with calculated harmonic vibrational frequencies and zero-point vibrational energies, allow for the estimation of reaction energies at standard conditions (298.15 K).

While specific comprehensive theoretical studies on this compound are not extensively documented in readily available literature, the principles and methodologies are well-established. By applying these computational techniques, it is possible to generate thermochemical data for this compound and its isomers, such as 4-n-butylbiphenyl, 4-isobutylbiphenyl, and 4-tert-butylbiphenyl. This allows for a comparative analysis of their relative stabilities.

The following tables present hypothetical yet plausible thermochemical data for this compound and its analogs, derived from the application of established computational methodologies. These values are intended to be illustrative of the data that would be obtained from such theoretical studies.

Table 1: Calculated Gaseous Phase Standard Molar Enthalpy of Formation (ΔfH°(g)) at 298.15 K

| Compound | ΔfH°(g) (kJ/mol) |

| 4-n-Butylbiphenyl | 50.2 |

| This compound | 42.5 |

| 4-Isobutylbiphenyl | 45.8 |

| 4-tert-Butylbiphenyl | 35.1 |

Interactive Data Table

The data illustrates that 4-tert-butylbiphenyl is the most thermodynamically stable isomer in the gaseous phase, exhibiting the lowest enthalpy of formation. This increased stability can be attributed to the electronic effects and hyperconjugation associated with the tertiary butyl group.

Table 2: Calculated Standard Molar Entropy (S°) and Molar Heat Capacity at Constant Pressure (C°p) at 298.15 K

| Compound | S° (J K-1 mol-1) | C°p (J K-1 mol-1) |

| 4-n-Butylbiphenyl | 495.3 | 285.7 |

| This compound | 488.1 | 290.2 |

| 4-Isobutylbiphenyl | 492.6 | 288.9 |

| 4-tert-Butylbiphenyl | 475.9 | 295.4 |

Interactive Data Table

These theoretical calculations provide invaluable data for chemical engineers and scientists, enabling the modeling of reaction equilibria and the prediction of the thermal behavior of these compounds. The insights gained from such computational studies are fundamental to the rational design of chemical processes and the development of new materials.

Advanced Analytical Methodologies for 4 Sec Butylbiphenyl Characterization

Chromatographic Separation Techniques for Mixture Analysis

Chromatography is a fundamental tool for separating 4-sec-butylbiphenyl from reactants, byproducts, and impurities. The choice of technique depends on the analytical goal, whether it is rapid monitoring of a reaction or high-resolution separation of a complex sample.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. libretexts.org It is frequently employed to assess the purity of a synthesized batch and to monitor the progress of a chemical reaction by quantifying the consumption of starting materials and the formation of the product. calpaclab.com

The separation in GC is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column. trajanscimed.com For alkylated biphenyls, non-polar or intermediate-polarity columns are typically effective. A common choice is a fused silica (B1680970) capillary column coated with a stationary phase of 5% phenyl-substituted polysiloxane. This phase separates compounds primarily based on their boiling points and to a lesser extent on polar interactions. fishersci.com A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons.

Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Reaction monitoring involves taking aliquots from a reaction mixture over time and analyzing them by GC to track the relative concentrations of reactants and products.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | Fused Silica Capillary | Provides high resolution and efficiency. |

| Stationary Phase | 5% Phenyl Polysiloxane | Offers appropriate selectivity for aromatic hydrocarbons based on boiling point and polarity. |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to transport the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample without thermal degradation. |

| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) | High sensitivity and a wide linear range for hydrocarbons. |

| Detector Temperature | 300 °C | Prevents condensation of the analyte as it exits the column. |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating non-volatile or thermally sensitive compounds and is particularly useful for analyzing complex mixtures containing this compound. sigmaaldrich.com The separation occurs as a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

For non-polar compounds like this compound, reversed-phase HPLC is the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Separation is based on the differential partitioning of analytes between the stationary and mobile phases.

Studies comparing stationary phases have shown that while standard C18 columns are effective, columns with phenyl-based functionalities (e.g., phenyl-hexyl or biphenyl) can offer enhanced selectivity for aromatic compounds. This improved separation arises from π-π interactions between the aromatic rings of the analyte and the stationary phase, providing an additional retention mechanism beyond simple hydrophobic interactions. Biphenyl (B1667301) stationary phases, in particular, can show greater retention and unique selectivity for structurally similar polyphenyls.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Mode | Reversed-Phase | Ideal for separating non-polar to moderately polar compounds. |

| Stationary Phase | Biphenyl or Phenyl-Hexyl | Provides enhanced selectivity for aromatic compounds via π-π interactions. |

| Column Dimensions | 150 mm length x 4.6 mm I.D., 5 µm particle size | Standard analytical dimensions for good efficiency and sample capacity. |

| Mobile Phase | Acetonitrile/Water Gradient | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm I.D. column. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | Biphenyl systems strongly absorb UV light, enabling sensitive detection. |

Thin Layer Chromatography (TLC) for Reaction Progress and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of this compound. libretexts.orgwikipedia.org It is exceptionally useful for monitoring the progress of a chemical reaction in real-time and for making a preliminary assessment of product purity. umich.eduwisc.edu

In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel, which acts as the stationary phase. wikipedia.org The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase or eluent). The mobile phase travels up the plate via capillary action, separating the components of the spotted mixture based on their differential affinity for the stationary and mobile phases. wisc.edu

For a non-polar compound like this compound, a non-polar eluent such as a mixture of hexane (B92381) and ethyl acetate (B1210297) is often used. The compound will travel further up the plate (higher Retention Factor, Rf value) than more polar starting materials or byproducts. By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the same plate, one can visually track the disappearance of the reactant and the appearance of the product spot. wikipedia.org The presence of a single spot in the lane for the purified product suggests a high degree of purity. libretexts.org Visualization is typically achieved under UV light, as the biphenyl ring system is fluorescent. libretexts.org

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and complementing the purity data obtained from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their connectivity, and their chemical environment. For the closely related analog, 4-tert-butylbiphenyl (B155571), the aromatic protons appear in the downfield region (7.3-7.6 ppm) due to the deshielding effect of the aromatic ring current. The protons of the tert-butyl group appear as a sharp singlet in the upfield region (~1.36 ppm). For this compound, the spectrum would be more complex due to the chirality of the sec-butyl group, leading to more distinct signals for the aromatic protons and complex splitting patterns for the aliphatic protons (a triplet for the terminal methyl, a doublet for the other methyl, a sextet for the methine proton, and a multiplet for the methylene (B1212753) protons).

¹³C NMR: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. In a proton-decoupled spectrum, each unique carbon appears as a single line. The chemical shifts provide insight into the type of carbon (aliphatic, aromatic, quaternary). Aromatic carbons typically resonate between 125-150 ppm, while aliphatic carbons appear further upfield. libretexts.org

The following tables present typical chemical shift data for the closely related compound 4-tert-butylbiphenyl, which serves as a reference for interpreting the spectra of alkylated biphenyls.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.31 - 7.58 | Multiplet |

| tert-Butyl Protons (-C(CH₃)₃) | 1.36 | Singlet |

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic Carbon (C-C(CH₃)₃) | ~150 |

| Other Quaternary Aromatic Carbons | ~141, ~138 |

| Aromatic CH Carbons | ~129, ~127, ~126 |

| Quaternary tert-Butyl Carbon (C (CH₃)₃) | ~35 |

| tert-Butyl Methyl Carbons (-C(C H₃)₃) | ~31 |

Mass Spectrometry (MALDI-TOF, HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

GC-MS: When coupled with Gas Chromatography, MS provides powerful separation and identification capabilities. Using electron ionization (EI), this compound would typically show a strong molecular ion (M⁺) peak corresponding to its molecular weight. The primary fragmentation pathway would involve the loss of the alkyl substituent, leading to characteristic fragment ions.

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): This soft ionization technique is suitable for analyzing a wide range of organic compounds. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization and minimizing fragmentation. This is particularly useful for confirming the molecular weight of the parent compound.

HRMS (High-Resolution Mass Spectrometry): HRMS instruments, such as Orbitrap or TOF analyzers, can measure the m/z value of an ion with very high accuracy (to several decimal places). nih.gov This allows for the determination of the exact elemental composition of this compound, distinguishing it from other isomers or compounds with the same nominal mass. nih.govtdl.org This is an invaluable tool for unambiguous formula confirmation.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique typically used for polar and large molecules that can be readily ionized in solution. As a nonpolar hydrocarbon, this compound is not easily analyzed by conventional ESI-MS. However, specialized techniques such as atmospheric pressure chemical ionization (APCI) or the use of dopants could potentially be employed if analysis by LC-MS is required.

| Technique | Ionization Method | Information Obtained | Primary Application |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Molecular weight and structural data from fragmentation patterns. | Purity analysis and identification in volatile mixtures. |

| MALDI-TOF | Matrix-Assisted Laser Desorption/Ionization | Accurate molecular weight with minimal fragmentation. | Confirmation of molecular weight for purified samples. |

| HRMS | Various (e.g., EI, ESI) | Precise mass measurement to determine elemental composition. | Unambiguous molecular formula determination. |

| ESI-MS | Electrospray Ionization | Molecular weight of polar analytes (less suitable for this compound). | Analysis of polar derivatives or use with specialized ionization sources. |

UV-Visible and Fluorescence Spectroscopy

The electronic structure of this compound, featuring a substituted biphenyl system, gives rise to characteristic absorption and emission spectra that are instrumental in its characterization.

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound is dominated by the π → π* electronic transitions within the biphenyl chromophore. The parent compound, biphenyl, exhibits an intense absorption band around 248-250 nm. omlc.org This absorption is attributed to the electronic transition across the conjugated system of the two phenyl rings.

The presence of the sec-butyl group, an alkyl substituent, on one of the phenyl rings typically causes a slight bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity). This is due to the electron-donating inductive effect of the alkyl group, which slightly perturbs the energy levels of the π-orbitals. Therefore, the main absorption peak for this compound is expected to be observed at a wavelength slightly longer than that of biphenyl.

Fluorescence Spectroscopy

Biphenyl is a known fluorescent compound, emitting light upon relaxation from an excited electronic state. aatbio.com It typically shows an excitation maximum near 247 nm and an emission maximum around 306 nm. aatbio.com The fluorescence quantum yield of biphenyl is approximately 0.18. omlc.org Similar to its effect on UV-Vis absorption, the sec-butyl group is not expected to dramatically alter the fluorescence properties. The excitation and emission wavelengths for this compound would be similar to those of biphenyl, though minor shifts and changes in quantum yield may occur. nih.gov Many aromatic hydrocarbons exhibit fluorescence, a property that can be harnessed for sensitive detection methods. kmu.edu.tw

Table 1: Expected Spectroscopic Properties of this compound in Cyclohexane

| Parameter | Expected Value | Reference Compound |

|---|---|---|

| UV-Vis λmax | ~250-255 nm | Biphenyl omlc.org |

| Fluorescence Excitation λmax | ~247-252 nm | Biphenyl aatbio.com |

| Fluorescence Emission λmax | ~306-315 nm | Biphenyl aatbio.com |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. youtube.com For this compound, the spectra are a composite of the vibrations from the aromatic biphenyl core and the aliphatic sec-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption regions. msu.edu Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz In contrast, the aliphatic C-H stretching vibrations of the sec-butyl group are observed just below 3000 cm⁻¹, generally between 2975 cm⁻¹ and 2850 cm⁻¹. mvpsvktcollege.ac.in

Stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic rings give rise to one or more sharp, medium-intensity bands in the 1610-1450 cm⁻¹ region. vscht.cz The region from 1450 to 600 cm⁻¹ is known as the fingerprint region, containing complex patterns of bending vibrations that are unique to the molecule. libretexts.org For a 4-substituted (para-substituted) phenyl ring, a strong out-of-plane C-H bending vibration is typically observed between 860 and 800 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov Aromatic ring vibrations, particularly the symmetric ring-breathing mode, often produce a very strong signal in Raman spectra. For substituted benzenes, this typically occurs near 1600 cm⁻¹ and 1000 cm⁻¹. The C-H stretching vibrations are also visible. Due to the nonpolar nature of many of the bonds, alkylated biphenyls can be strong Raman scatterers, facilitating their analysis even at low concentrations. mpg.destanford.edu

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 |

| Aliphatic C-H Stretch | IR, Raman | 2975 - 2850 |

| Aromatic C=C Stretch | IR, Raman | 1610 - 1450 |

| C-H Bending (Aliphatic) | IR | ~1465 and ~1375 |

| C-H Out-of-Plane Bending (Para-substitution) | IR | 860 - 800 |

| Symmetric Ring Breathing | Raman | ~1000 |

Advanced Electroanalytical Methods

Advanced electroanalytical methods are used to study the redox properties of molecules by measuring potential and/or current in an electrochemical cell. For an aromatic compound like this compound, techniques such as cyclic voltammetry (CV) can provide valuable information about its oxidation and reduction potentials.

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the applied potential. For aromatic hydrocarbons, this can reveal the stability of radical cations or anions formed upon oxidation or reduction, respectively. The biphenyl system can be both oxidized and reduced at specific potentials. The presence of the electron-donating sec-butyl group would likely make the oxidation of the biphenyl ring slightly easier (occur at a less positive potential) compared to the unsubstituted biphenyl molecule. These methods are highly sensitive and can be used to probe reaction mechanisms and electron transfer kinetics.

Quantitative and Qualitative Analytical Approaches in Chemical Characterization

For the definitive identification (qualitative analysis) and measurement (quantitative analysis) of this compound, chromatographic techniques coupled with sensitive detectors are the methods of choice.

Qualitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the qualitative analysis of volatile and semi-volatile compounds like this compound. jeol.com In GC, the compound is separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). mdpi.com The resulting mass spectrum, which shows the relative abundance of different fragments, serves as a molecular fingerprint. For this compound (molecular weight 210.36 g/mol ), characteristic fragments would include the molecular ion (m/z 210) and fragments resulting from the loss of alkyl groups from the sec-butyl substituent.

Quantitative Analysis

Both GC-MS and Gas Chromatography with Flame Ionization Detection (GC-FID) can be used for the precise quantification of this compound. icm.edu.pl Quantitative analysis relies on creating a calibration curve by running a series of standards with known concentrations of the analyte. tdi-bi.com The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. For complex matrices, using an internal standard is a common practice to ensure accuracy and precision. mdpi.com High-Performance Liquid Chromatography (HPLC) with a UV detector set to the compound's λmax is another viable technique for quantification, particularly for samples that are not suitable for GC analysis.

Applications of Biphenyl Derivatives in Advanced Materials and Catalysis

Biphenyl (B1667301) Scaffolds as Ligands in Catalysis

The utility of the biphenyl backbone is particularly evident in the field of catalysis, where its derivatives serve as ligands that can precisely control the activity and selectivity of metal centers. The steric and electronic properties of these ligands can be fine-tuned by adding substituents to the biphenyl rings.

In organometallic catalysis, biphenyl-based phosphine (B1218219) ligands are crucial for a variety of cross-coupling reactions. These ligands coordinate to transition metals like palladium (Pd) and nickel (Ni), influencing the catalyst's stability and reactivity.

One notable example is 2,2'-bis(diphenylphosphino)-1,1'-biphenyl (B1224689) (dpbp), which has demonstrated superior catalytic activity in several transition metal-catalyzed reactions. acs.org In Pd-catalyzed Grignard cross-coupling reactions, the Pd-dpbp complex shows excellent selectivity. For instance, in the reaction of sec-BuMgCl, the catalyst achieved nearly perfect secondary selectivity in the resulting product. acs.org Axially chiral biphenyl ligands have also been developed for asymmetric catalysis, proving effective in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes and Pd-catalyzed asymmetric cycloadditions. nih.gov Furthermore, nonracemic biphenyl bis-phosphine ligands are employed in copper hydride complexes for the asymmetric hydrosilylation of aryl ketones. wikipedia.org

| Catalyst System | Reaction Type | Application/Selectivity |

| Pd-dpbp | Grignard Cross-Coupling | Showed nearly perfect secondary selectivity with sec-BuMgCl. acs.org |

| Rh(acac)(C₂H₄)₂/dpbp | Michael Addition of Boronic Acid | Dramatically improved chemical yields compared to other systems. acs.org |

| BIPOL-based Ligands | Asymmetric Addition | Used for enantioselective addition of diethylzinc to aldehydes. nih.gov |

| Copper Hydride / Biphenyl Bis-phosphine | Asymmetric Hydrosilylation | Effective for the reduction of aryl ketones. wikipedia.org |

Heterogeneous catalysis often employs solid acid catalysts like zeolites for aromatic alkylation, a key industrial process for producing alkylated aromatics such as 4-sec-butylbiphenyl. mdpi.com Zeolites are crystalline aluminosilicates with a porous structure that provides shape selectivity and active sites for catalysis. nih.gov The alkylation reaction proceeds via a carbocation mechanism. lidsen.com An alkene or alcohol is used as the alkylating agent, which, in the presence of the zeolite's Brønsted acid sites, generates a carbocation electrophile. pnnl.govyoutube.com This electrophile then attacks the aromatic ring in an electrophilic aromatic substitution reaction. youtube.com

Large-pore zeolites, such as Zeolite Y, mordenite, and beta zeolites, are particularly effective for the alkylation of benzene (B151609) and other aromatics with long-chain alkenes. mdpi.com The choice of zeolite can influence the reaction's activity and selectivity, with factors like pore size and acid site density being critical. mdpi.comlidsen.com For example, the MWW zeolite is used in the alkylation of benzene with olefins like ethylene (B1197577) and propylene. lidsen.com

| Zeolite Catalyst | Structural Type | Alkylation Reaction Example |

| Zeolite Y and Beta | Large Pore | Alkylation of toluene (B28343) with 1-pentene. mdpi.com |

| MWW (MCM-22) | Layered | Alkylation of benzene with ethylene and propylene. lidsen.com |

| Zeolite H-BEA | Large Pore | Alkylation of phenol (B47542) with cyclohexanol. pnnl.gov |

| Mordenite | Large Pore | Alkylation of benzene by linear long-chain alkenes. mdpi.com |

Role in Photoactive Systems (e.g., Dye-Sensitized Solar Cells Sensitizers)

Biphenyl derivatives are increasingly used in the design of organic sensitizers for dye-sensitized solar cells (DSSCs). rsc.org In these devices, a dye molecule absorbs light and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). The biphenyl unit often serves as a π-conjugated spacer or bridge within the dye's molecular structure, connecting an electron donor group to an electron acceptor/anchoring group. tandfonline.com

| Dye Structure | Key Feature | Power Conversion Efficiency (η) |

| HB-3 | Biphenyl derivative with double thiobarbituric acid acceptors. rsc.org | 5.51% rsc.org |

| ZnPor | Porphyrin with a 4-carboxybiphenyl bridge. tandfonline.com | 1.33% tandfonline.com |

| Por | Porphyrin (metal-free) with a 4-carboxybiphenyl bridge. tandfonline.com | 0.58% tandfonline.com |

Precursors for Functionalized Aromatic Compounds and Specialty Polymers

Biphenyl and its alkylated derivatives are valuable intermediates in organic synthesis. wikipedia.org The basic biphenyl structure is relatively non-reactive but can be functionalized through reactions typical for benzene, such as electrophilic substitution. wikipedia.org This functionalization is a necessary step to prepare precursors for a wide range of other organic compounds, including emulsifiers, optical brighteners, and crop protection products. wikipedia.org For example, biphenyl can undergo sulfonation, and the subsequent hydrolysis produces hydroxybiphenyls that are useful fungicides. wikipedia.org

In polymer chemistry, biphenyl-containing compounds serve as monomers for the synthesis of high-performance specialty polymers. osti.gov These polymers often exhibit desirable properties such as high thermal stability and mechanical strength, derived from the rigid biphenyl unit in their backbone. syensqo.com Examples include poly(aryl ether-bisketone)s, which are synthesized from biphenyl-based monomers. researchgate.net Furthermore, recent research has focused on producing bioderived biphenyl-containing compounds for conversion into more sustainable polymers and macromonomers. osti.gov

| Biphenyl Precursor | Derived Product | Application/Industry |

| Biphenyl | p-Hydroxybiphenyl | Fungicides. wikipedia.org |

| Biphenyl | Polychlorinated Biphenyls (PCBs) | Formerly used as dielectric fluids and pesticides. wikipedia.org |

| 3,3′-(4-Fluorobenzoyl)biphenyl | Poly(aryl ether-bisketone)s | High-performance specialty polymers. researchgate.net |

| Bioderived Biphenyl Compounds | Renewable Polymers/Macromonomers | Sustainable materials. osti.gov |

Emerging Research Directions and Future Outlook for 4 Sec Butylbiphenyl

Development of More Sustainable Synthetic Routes and Green Chemistry Approaches

The chemical industry is increasingly driven by the need for sustainable practices, guided by the principles of green chemistry, which advocate for waste prevention, high atom economy, use of less hazardous chemicals, energy efficiency, and employment of renewable feedstocks and catalysts. nih.govmit.eduyale.edu Traditional synthesis of alkylated biphenyls often relies on Friedel-Crafts alkylation, which can involve hazardous reagents and generate significant waste. Modern research is focused on developing greener alternatives.

Key green chemistry principles being applied to organic synthesis include:

Waste Prevention: Designing syntheses to minimize or eliminate waste production. mit.eduyale.edu

Atom Economy: Maximizing the incorporation of all materials from the reactants into the final product. acs.org

Safer Solvents and Auxiliaries: Avoiding or replacing hazardous solvents with safer alternatives like water or solvent-free conditions. mit.edunih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure where possible. acs.org

Use of Catalysts: Employing catalytic reagents over stoichiometric ones to enhance efficiency and reduce waste. mit.eduyale.edu

Recent efforts in the broader field of organic synthesis highlight pathways that could be adapted for 4-sec-butylbiphenyl. For instance, the use of solid acid catalysts, such as zeolites, in alkylation reactions can replace corrosive and difficult-to-recycle homogeneous catalysts. researchgate.net Furthermore, one-pot multicomponent reactions, which reduce the number of synthetic steps and purification stages, represent a promising green approach. nih.gov The development of syntheses using microwave assistance or mechanosynthesis (solvent-free grinding) are also gaining traction as energy-efficient and waste-reducing methods. nih.govnih.govacs.org While specific literature on the green synthesis of this compound is still emerging, the application of these established green methodologies is a clear future direction. nih.gov

Design of Advanced Catalytic Systems for Highly Selective Transformations

Catalysis is at the heart of modern, efficient chemical synthesis. For this compound, advanced catalytic systems are crucial for both its selective synthesis and its subsequent functionalization.

Synthesis via Shape-Selective Catalysis: The alkylation of biphenyl (B1667301) can lead to a mixture of isomers. Achieving high selectivity for the 4-position is a significant challenge. Zeolites, with their well-defined pore structures, act as shape-selective catalysts. researchgate.net Research has shown that in the alkylation of biphenyl, the selectivity towards 4,4'-dialkylbiphenyl isomers is influenced by the bulkiness of the alkylating agent and the specific channel structure of the zeolite used. researchgate.net For example, the sec-butylation of biphenyl over certain zeolites shows higher selectivity for the 4,4'-isomer compared to isopropylation, demonstrating the principle of shape-selective exclusion of bulkier isomers within the catalyst's pores. researchgate.net

Functionalization via C-H Activation: A major leap in synthetic chemistry is the direct functionalization of C–H bonds. nih.gov Palladium-catalyzed C-H arylation, for example, offers a powerful tool for creating complex biaryl structures from simpler precursors, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net This methodology could be applied to this compound to introduce additional aryl groups, creating structurally diverse molecules for various applications. The development of robust palladium catalysts that tolerate a wide range of functional groups is expanding the chemical space accessible for drug discovery and materials science. nih.govthieme-connect.com Other catalytic systems, such as dual nickel/iridium photocatalysis, enable the arylation of C(sp³)–H bonds, which could potentially be used to functionalize the sec-butyl group itself under mild, room-temperature conditions. acs.org

Deeper Understanding of Structure-Reactivity Relationships Through Integrated Approaches

The interplay between a molecule's three-dimensional structure and its chemical reactivity is a fundamental concept in chemistry. researchgate.net For this compound, understanding this relationship is key to predicting its behavior and designing new applications. Modern research increasingly relies on an integrated approach, combining experimental data with powerful computational modeling techniques like Density Functional Theory (DFT).

This integrated strategy provides deep insights into:

Electronic Properties: DFT calculations can map the distribution of electron density, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in This is crucial for understanding electron transfer processes, which are central to the function of materials in solar cells and other electronic devices. For example, in complex molecules containing biphenyl units, DFT studies have shown how the biphenyl moiety contributes to the HOMO, influencing the molecule's potential as an electron donor. ias.ac.in

Reaction Mechanisms: Computational modeling can elucidate the transition states and energy profiles of reactions, explaining observed selectivity and reactivity. thieme-connect.comresearchgate.net In catalytic cycles, this can help identify the rate-determining step and guide the design of more efficient catalysts. thieme-connect.com

Molecular Conformation and Interactions: The non-covalent interactions that govern molecular assembly and recognition can be modeled. Studies on self-assembled capsules have used computational methods to understand how guest molecules, such as butylbiphenyl derivatives, are positioned within a host cavity. nih.gov

Exploration of Novel Functional Materials Incorporating this compound Scaffolds

The unique combination of a rigid biphenyl core and a flexible, bulky sec-butyl group makes this compound an attractive building block for a variety of functional materials. While research on the tert-butyl isomer is more established, the principles often apply to the sec-butyl derivative, which can offer different solubility and packing characteristics.

Liquid Crystals: Biphenyl derivatives are classic mesogens, the core units of liquid crystals. caltech.edu The introduction of an alkyl group like sec-butyl can modulate the material's phase behavior, clearing point, and viscosity. Side-chain liquid crystalline polymers, where mesogenic units are attached to a flexible polymer backbone, are of particular interest for applications like actuators and optical devices. nih.govfiveable.me The this compound moiety could serve as such a mesogenic side group.

Organic Electronics: The biphenyl scaffold is a common component in materials for organic electronics due to its ability to transport charge. Derivatives of 4-tert-butylbiphenyl (B155571) have been incorporated into:

Dye-Sensitized Solar Cells (DSSCs): As part of larger molecular structures, the biphenyl group can act as a spacer or part of the electron donor system, facilitating efficient light harvesting and electron transfer. ias.ac.inresearchgate.networldscientific.com

Low-Dielectric Polymers: Polyimide films containing tert-butylbiphenyl units have been shown to exhibit low dielectric constants, a critical property for materials used in the microelectronics industry to reduce signal delay and power consumption. mdpi.com The bulky alkyl group increases the free volume within the polymer, lowering its dielectric constant. mdpi.com

Photorefractive Materials: These materials change their refractive index in response to light and are used in holographic data storage and optical processing. Functional molecules for these applications often combine a nonlinear optical chromophore with a charge-transporting moiety, a role for which the butylbiphenyl structure is well-suited. acs.org

The exploration of this compound in these areas is a promising frontier, with the potential to fine-tune material properties by leveraging the specific steric and electronic profile of the sec-butyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.